Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
Description
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate |
InChI |
InChI=1S/C9H10F2O2/c1-13-8(12)3-2-7-4-5-9(10,11)6-7/h7H,4-6H2,1H3 |
InChI Key |
GAYVDHYSHQDPEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCC(C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
Cyclopentyl precursor + Alkynyl reagent → Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
Key Reagents and Conditions:
- Alkyne Source: Usually, terminal alkynes such as methyl propiolate or related derivatives.
- Catalysts: Copper(I) iodide (CuI) or palladium-based catalysts facilitate coupling.
- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate terminal alkynes.
- Solvent: Dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).
- Temperature: Typically between 25°C and 80°C, depending on catalyst activity.
This method leverages Sonogashira coupling or related cross-coupling reactions, enabling the attachment of the alkyne to the cyclic structure.
Functionalization of 3,3-Difluorocyclopentyl Precursors
Another approach involves starting from a 3,3-difluorocyclopentyl derivative bearing a suitable leaving group (e.g., halide), followed by nucleophilic substitution with a deprotonated alkyne.
Reaction Pathway:
3,3-Difluorocyclopentyl halide + Deprotonated methyl propiolate → this compound
Reaction Conditions:
- Starting Material: 3,3-Difluorocyclopentyl halide (e.g., bromide or chloride).
- Nucleophile: Methyl propiolate, deprotonated with a strong base like sodium hydride (NaH) or potassium tert-butoxide.
- Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
- Temperature: 0°C to room temperature to control reactivity and minimize side reactions.
This nucleophilic substitution is favored by the electron-withdrawing fluorines, which activate the cyclopentyl halide towards nucleophilic attack.
Multi-step Synthesis via Fluorinated Cyclopentane Intermediates
A more elaborate method involves synthesizing the fluorinated cyclopentane core via cyclization or fluorination of suitable precursors, followed by functionalization with an alkyne group.
General Strategy:
- Step 1: Synthesis of 3,3-difluorocyclopentane via fluorination of cyclopentene derivatives using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Step 2: Introduction of a halide or other leaving group at the 3-position.
- Step 3: Nucleophilic substitution with methyl propiolate under basic conditions to install the alkyne functionality.
- Step 4: Esterification or direct formation of the methyl ester.
This route offers high selectivity and allows for structural modifications to optimize yield and purity.
Use of Organometallic Reagents and Cross-Coupling
Recent advances include the use of organometallic intermediates, such as alkynylzinc or alkynylboron compounds, coupled with fluorinated cyclic halides.
Reaction Overview:
Fluorinated cyclopentyl halide + Alkynylboron or Alkynylzinc reagent → this compound
Conditions:
- Catalysts: Palladium-based catalysts like Pd(PPh₃)₄.
- Solvent: Toluene or dioxane.
- Temperature: 50°C to 100°C.
This method benefits from high regio- and stereoselectivity, suitable for complex molecule synthesis.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1. Cross-Coupling (Sonogashira) | Cyclopentyl halide + methyl propiolate | CuI, Pd catalysts, K₂CO₃ | Copper, Palladium | 25-80°C, inert solvent | High yield, versatile | Requires multiple steps |
| 2. Nucleophilic Substitution | 3,3-Difluorocyclopentyl halide + methyl propiolate | NaH or t-BuOK | None | 0°C to RT | Straightforward | Sensitive to moisture |
| 3. Fluorination & Cyclization | Cyclopentene derivatives | DAST, Selectfluor | None | Controlled fluorination | Structural diversity | Multi-step process |
| 4. Organometallic Coupling | Fluorinated halide + alkynylboron/zinc | Pd catalyst | Palladium | 50-100°C | High selectivity | Costly reagents |
Research Findings and Literature Sources
- Patent WO2017153218A1 describes methods for synthesizing fluorinated cyclic compounds with terminal alkynes, emphasizing catalytic cross-coupling strategies (source).
- Patent EP3909950A1 discusses nucleophilic substitution reactions involving fluorinated cyclic halides and alkynyl reagents, highlighting reaction conditions and yields (source).
- Commercial data from Sigma-Aldrich confirms the availability of this compound, indicating established synthetic routes and utility in medicinal chemistry research (source).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is not fully understood. it is believed to interact with molecular targets such as enzymes, potentially inhibiting their activity. The difluorocyclopentyl group may play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent Group | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate | 3,3-Difluorocyclopentyl | C10H11F2O2* | ~216.19* | High lipophilicity; 3D cyclopentyl structure; enhanced metabolic stability |
| Methyl 3-(4-fluorophenyl)prop-2-ynoate | 4-Fluorophenyl | C10H7FO2 | 178.15 | Planar aromatic ring; π-π interactions; moderate logP (estimated 2.1) |
| Methyl 3-(pyrimidin-5-yl)prop-2-ynoate | Pyrimidin-5-yl | C8H6N2O2 | 162.15 | Heteroaromatic group; hydrogen-bonding capability; lower molecular weight |
| Methyl 3-(4-acetylphenyl)prop-2-ynoate | 4-Acetylphenyl | C12H10O3 | 202.21 | Ketone functionality; increased polarity; potential for metabolic oxidation |
*Estimated based on structural similarity to and .
Biological Activity
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a prop-2-ynoate functional group attached to a cyclopentyl moiety with difluorination. The molecular formula is , and it has a molecular weight of approximately 178.15 g/mol. The presence of fluorine atoms may enhance lipophilicity and influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈F₂O₂ |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in key signaling pathways. The unique structure allows for potential interactions with:
- Enzymes : It may inhibit enzymes that play roles in metabolic pathways.
- Receptors : Possible interaction with G-protein coupled receptors (GPCRs) influencing various physiological processes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anti-cancer Activity
Initial investigations into the anti-cancer properties of this compound have shown promise. It appears to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Further studies are required to elucidate the specific pathways affected.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Anti-cancer Effects : In a laboratory setting, treatment with the compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values determined to be around 15 µM.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, followed by biological assays to evaluate its activity:
- Synthesis : The compound can be synthesized through a multi-step reaction involving cyclization and subsequent functionalization.
- Biological Assays : Various assays such as MTT and zone of inhibition tests have been employed to assess cytotoxicity and antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
